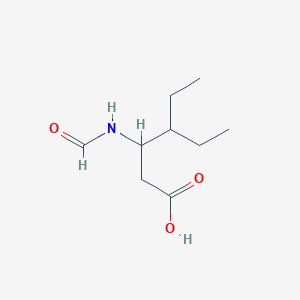
4-Ethyl-3-formamidohexanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Ethyl-3-formamidohexanoic acid is an organic compound with the molecular formula C9H17NO3 It is a derivative of hexanoic acid, featuring an ethyl group at the fourth carbon and a formamido group at the third carbon
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-3-formamidohexanoic acid typically involves the formylation of 4-ethylhexanoic acid. One common method is the reaction of 4-ethylhexanoic acid with formamide under acidic conditions, which facilitates the introduction of the formamido group at the third carbon position. The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors to maintain optimal reaction conditions and improve yield. Additionally, the purification process might involve crystallization or distillation techniques to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-Ethyl-3-formamidohexanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the formamido group to an amine group.
Substitution: The formamido group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or other strong bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Applications De Recherche Scientifique
4-Ethyl-3-formamidohexanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be utilized in studies involving enzyme-substrate interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 4-Ethyl-3-formamidohexanoic acid involves its interaction with specific molecular targets. The formamido group can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing their activity. The ethyl group may also affect the compound’s hydrophobicity and overall molecular conformation, impacting its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Ethylhexanoic acid: Lacks the formamido group, making it less versatile in certain chemical reactions.
3-Formamidohexanoic acid: Similar structure but without the ethyl group, which may affect its physical and chemical properties.
Uniqueness
4-Ethyl-3-formamidohexanoic acid is unique due to the presence of both the ethyl and formamido groups, which confer distinct reactivity and potential applications. This combination of functional groups allows for a broader range of chemical modifications and interactions compared to similar compounds.
Propriétés
Formule moléculaire |
C9H17NO3 |
|---|---|
Poids moléculaire |
187.24 g/mol |
Nom IUPAC |
4-ethyl-3-formamidohexanoic acid |
InChI |
InChI=1S/C9H17NO3/c1-3-7(4-2)8(10-6-11)5-9(12)13/h6-8H,3-5H2,1-2H3,(H,10,11)(H,12,13) |
Clé InChI |
KOSFUGKWOJCNBE-UHFFFAOYSA-N |
SMILES canonique |
CCC(CC)C(CC(=O)O)NC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















